N-Me-Val-OH.HCl
Description
Contextualization of N-Methylated Amino Acids in Organic and Peptide Chemistry Research
N-methylated amino acids are a class of amino acid derivatives where a methyl group has been substituted for a hydrogen atom on the backbone nitrogen. This modification is not merely an incremental change; it profoundly influences the physicochemical and biological properties of the parent amino acid and any peptide into which it is incorporated.
The introduction of a methyl group on the amide nitrogen has several key consequences:
Increased Proteolytic Stability: N-methylation makes the adjacent peptide bond more resistant to cleavage by proteases, enzymes that break down proteins and peptides. merckmillipore.com This is a critical advantage in the development of peptide-based drugs, as it can significantly prolong their half-life in the body. merckmillipore.com
Enhanced Lipophilicity: The methyl group increases the hydrophobicity (lipophilicity) of the amino acid. nih.gov This can improve a peptide's ability to cross cell membranes, a crucial factor for the bioavailability of many drugs. nih.govnih.gov
Conformational Constraint: The presence of the N-methyl group restricts the rotational freedom around the peptide bond. nih.gov This can help to lock the peptide into a specific three-dimensional shape, which can be essential for its biological activity. merckmillipore.com It can also reduce the likelihood of forming unwanted isomers. google.com
Reduced Hydrogen Bonding: N-methylation eliminates the amide proton, which is a hydrogen bond donor. acs.org This can disrupt the formation of secondary structures like alpha-helices and beta-sheets, or alternatively, promote specific turn conformations. merckmillipore.com
These properties have made N-methylated amino acids highly desirable components in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. sigmaaldrich.com They are frequently found in naturally occurring bioactive peptides, such as the immunosuppressant cyclosporine and the antibiotic actinomycin, which serves as a testament to their evolutionary significance in modulating biological function. nih.govenamine.net
Significance of N-Me-Val-OH.HCl as a Building Block in Complex Molecular Synthesis
This compound serves as a vital chiral building block in the synthesis of a wide array of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. sigmaaldrich.comchemimpex.com Its utility stems from the unique combination of the valine side chain's steric bulk and the properties conferred by N-methylation.
As a chiral synthon, this compound allows for the introduction of a specific stereocenter into a target molecule. This is paramount in the synthesis of pharmaceuticals, where often only one enantiomer (a non-superimposable mirror image) of a molecule exhibits the desired therapeutic effect, while the other may be inactive or even harmful.
Beyond peptides, this compound is a valuable intermediate in the synthesis of various organic compounds. chemicalbook.com Its structure can be strategically modified to create a diverse range of derivatives for use in constructing complex molecular architectures.
Historical Development and Evolution of Research on this compound and Related Derivatives
Research into N-methylated amino acids has a history intertwined with the study of natural products and the advancement of peptide synthesis methodologies. The initial interest in these compounds was sparked by their discovery as components of biologically active peptides isolated from natural sources.
The development of methods for the synthesis of N-methylated amino acids has been a significant area of research. Early methods often involved harsh conditions that could lead to racemization (the loss of stereochemical purity). Over the years, a variety of milder and more efficient synthetic routes have been developed, including reductive amination and methods employing protective groups to ensure regioselective and stereospecific methylation. nih.govacs.org A review from 1989 highlights the progress made in synthesizing Nα-methylamino acids, noting that the chemistry is simpler than for Nω-methylated diamino acids as there isn't a second reactive group to protect. taylorfrancis.com
The ongoing research into N-methylated amino acids continues to expand, with new synthetic methods and applications being reported regularly. This includes their use in creating novel biomaterials and in probing the structure and function of proteins.
Overview of Major Research Domains for this compound
The unique properties of this compound have led to its application in several key areas of chemical and biomedical research:
Pharmaceutical Development: This is arguably the most significant domain for this compound. It is used as a building block in the synthesis of peptide-based drugs to enhance their stability, bioavailability, and efficacy. chemimpex.com Its incorporation can lead to more effective treatments with fewer side effects by helping to create compounds that target specific biological pathways. chemimpex.com
Peptide Synthesis: this compound is a valuable reagent in the synthesis of peptides with modified backbones. chemimpex.com These modified peptides are used to study protein-protein interactions, enzyme mechanisms, and to develop new therapeutic agents. chemimpex.com
Biochemical Research: Researchers use this compound and peptides containing it to investigate fundamental biochemical processes. chemimpex.com For example, it can be used to study the active sites of enzymes or the binding pockets of receptors. vulcanchem.com
Natural Product Synthesis: The total synthesis of natural products containing N-methylated amino acid residues, such as certain antimicrobial peptides, often utilizes this compound as a key starting material or intermediate. vulcanchem.com
Materials Science: The conformational constraints imposed by N-methylation are being explored in the design of novel polymers and biomaterials with specific folded structures and properties. nih.gov
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H14ClNO2 |
| Molecular Weight | 167.63 g/mol |
| Appearance | White to off-white powder. chemimpex.com |
| Melting Point | 175-180 °C. chemimpex.com |
| Optical Rotation | [α]D20 = +33 ± 2º (c=1 in MeOH). chemimpex.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-3-methyl-2-(methylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAKGSVMNLYWAQ-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Methyl L Valine Hydrochloride and Its Analogues
Stereoselective Synthesis of N-Me-Val-OH.HCl
Maintaining the stereochemical integrity of the α-carbon is paramount during the synthesis of N-methyl-L-valine. The introduction of a methyl group on the nitrogen atom can influence the stereochemical outcome of subsequent reactions and requires carefully designed synthetic strategies.
Enantioselective Approaches to N-Methyl-L-Valine Derivatives
Enantioselective synthesis of N-methyl-L-valine derivatives often begins with a chiral precursor, typically L-valine itself, to ensure the desired (S)-configuration in the final product. One established approach involves the use of chiral auxiliaries. For instance, the bislactim ether of cyclo(L-Val-Gly) can serve as a chiral template. uni-konstanz.de Alkylation of the lithiated form of this template occurs with high diastereoselectivity, allowing for the introduction of various side chains while controlling the stereochemistry. uni-konstanz.de Subsequent hydrolysis yields the desired α-substituted amino acid methyl ester and recovers the chiral auxiliary, L-Val-OCH3. uni-konstanz.de
Another strategy employs chiral synthons derived from L-valine, such as mono-lactim ethers, for stereoselective alkylations. nih.gov This method allows for the preparation of molecules with specific configurations by controlling the sequence of electrophile addition. nih.gov Furthermore, asymmetric synthesis can be achieved via stereoselective alkylation of a homochiral glycine (B1666218) enolate, where a chiral auxiliary directs the approach of the electrophile. renyi.hu These methods, while not direct N-methylations, establish the crucial stereocenter which is then carried through to the final N-methylated product.
Chiral Induction and Control in N-Methylation Reactions
Chiral induction refers to the transfer of chirality from an existing stereocenter to a new one. In the context of N-methylating L-valine, the primary goal is to preserve the original Cα stereocenter. The chirality at the Cα position of valine intrinsically influences the molecule's conformation, particularly the torsion angle between the amine and carboxyl groups. nih.gov This inherent conformational preference can be exploited to control the stereochemical environment during synthesis.
When N-methylation is performed on a protected L-valine derivative, the existing chiral center at the α-carbon directs the reaction, ensuring that the product retains the L-configuration. The challenge lies in performing the methylation without causing epimerization. Methods that proceed under mild conditions are generally preferred. For example, the selective N-methylation of BOC-protected valine with methyl iodide and sodium hydride in THF is believed to proceed via chelation of the carboxylate group to the sodium ion, which protects it and allows for selective methylation of the nitrogen atom without racemization. researchgate.net The use of specific organocatalysts derived from N-methyl amino acids has also been shown to control the stereochemical outcome in asymmetric reductions, demonstrating the powerful influence of the N-methylated valine scaffold in inducing chirality. researchgate.net
Classical and Modern Solution-Phase Synthetic Routes
Solution-phase synthesis offers flexibility and scalability for producing this compound. Various procedures for N-methylation and subsequent peptide coupling have been developed and optimized over the years.
Amino Acid N-Methylation Procedures
Several methods exist for the N-methylation of amino acids in solution. Classical approaches often involved reagents that are now considered highly toxic, such as methyl iodide with silver oxide or dimethyl sulfate (B86663) with sodium hydroxide (B78521), which provided moderate to good yields. google.comacs.org
More contemporary and practical methods have been developed to improve safety and efficiency. One such method involves the use of dimethyl sulfate in the presence of sodium hydride (NaH) and a catalytic amount of water in tetrahydrofuran (B95107) (THF). acs.org The reaction of water with NaH generates highly reactive sodium hydroxide in situ, leading to significantly faster reaction rates. acs.org This method has been successfully applied to various BOC-protected amino acids, including BOC-L-valine, affording the N-methylated products in excellent yields. acs.org Another approach involves a multi-step sequence where the amino acid's carboxyl group is first protected as a benzyl (B1604629) ester, followed by trifluoroacetylation of the amino group, and subsequent methylation. google.com This method avoids highly toxic reagents and produces a product that can be selectively deprotected at either the N- or C-terminus. google.com
| Method | Methylating Agent | Base/Reagent | Solvent | Typical Yield | Key Features/Drawbacks | Reference |
|---|---|---|---|---|---|---|
| Classical | Methyl Iodide (CH₃I) | Silver Oxide (Ag₂O) | DMF | 52-99% | Uses toxic, low-boiling CH₃I. acs.org | acs.org |
| Classical | Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydroxide (NaOH) | - | 60-70% | Uses toxic dimethyl sulfate. google.com | google.com |
| Prashad et al. (Modern) | Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydride (NaH) / cat. H₂O | THF | >90% | Efficient, practical, and avoids many safety issues of older methods. acs.org | acs.org |
| Patented Method | Not Specified (Methylation step) | - | - | High | Multi-step (esterification, trifluoroacetylation, methylation); avoids highly toxic reagents. google.com | google.com |
Coupling Reactions and Reaction Conditions Optimization
Coupling N-methylated amino acids is notoriously difficult due to the steric hindrance imposed by the N-methyl group, which shields the secondary amine from acylation. scielo.org.mx This steric bulk slows down the coupling reaction, increasing the risk of side reactions like racemization, especially of the activated amino acid. peptide.com Therefore, highly efficient coupling reagents are required.
Carbodiimides like DCC and DIC, when used with additives like HOBt, can lead to racemization and are often slow and low-yielding for N-methylated residues. scielo.org.mxpeptide.com Modern uronium/guanidinium-based reagents have proven far more effective. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), often used with its corresponding additive HOAt , is a highly efficient reagent that facilitates rapid coupling with minimal epimerization. scielo.org.mxnih.govpeptide.com Other potent reagents include PyAOP , which is particularly effective for coupling two N-methyl amino acid residues together, and COMU , which offers high efficiency comparable to HATU but with improved safety and solubility profiles. peptide.combachem.com The use of 2-Bromo-1-ethyl pyridinium (B92312) tetrafluoroborate (B81430) (BEP) has also been reported as a powerful coupling reagent for synthesizing peptides containing N-methyl amino acids in good yields without loss of optical purity. thieme-connect.com
| Coupling Reagent | Abbreviation | Effectiveness for N-Me Amino Acids | Key Advantages | Reference |
|---|---|---|---|---|
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) | PyAOP | Highly Effective | Especially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids. peptide.com | peptide.com |
| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | Highly Effective | Reacts faster with less epimerization compared to HBTU; widely used in both solution and solid-phase. scielo.org.mxpeptide.compeptide.com | scielo.org.mxpeptide.compeptide.com |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Highly Effective | Coupling efficiency comparable to HATU with better safety (non-explosive) and solubility. bachem.com | bachem.com |
| 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate | BEP | Effective | Simple protocol, proceeds without loss of optical purity. thieme-connect.com | thieme-connect.com |
| Dicyclohexylcarbodiimide / Diisopropylcarbodiimide | DCC / DIC | Low | Low yields and long reaction times; risk of racemization. scielo.org.mxpeptide.com | scielo.org.mxpeptide.com |
Solid-Phase Synthesis Techniques Utilizing this compound
The incorporation of this compound (typically as its Fmoc-protected form, Fmoc-N-Me-Val-OH) into peptides during solid-phase peptide synthesis (SPPS) is a common strategy for creating modified peptides. researchgate.net The primary challenge remains the inefficient coupling onto the secondary amine of the N-methylated residue. nih.gov
To overcome this, specific protocols and powerful coupling reagents are employed. A standard procedure involves using a significant excess of the protected amino acid (e.g., 4 equivalents) along with a potent activating agent like HATU and a non-nucleophilic base such as DIEA. peptide.com The coupling times may need to be extended, and double-coupling cycles are often necessary to ensure the reaction goes to completion. peptide.com Monitoring the reaction is also critical, as the free N-methyl amine does not give a strong color change with the standard ninhydrin (B49086) test; alternative tests like the bromophenol blue test are used instead. peptide.com
An alternative to coupling a pre-synthesized Fmoc-N-Me-Val-OH building block is on-resin N-methylation. This involves modifying the N-terminal amino acid of the growing peptide chain while it is still attached to the solid support. A common method is the Fukuyama-Mitsunobu reaction or a three-step procedure involving:
Protection of the free amine with an ortho-nitrobenzenesulfonyl (o-NBS) group. acs.orgresearchgate.net
Methylation of the resulting sulfonamide. acs.orgresearchgate.net
Deprotection of the o-NBS group to reveal the N-methyl amine, ready for the next coupling step. acs.orgresearchgate.net
This on-resin approach can be advantageous for particularly hindered sequences and has been optimized to reduce reaction times significantly. acs.org
Integration of this compound in Fmoc- and Boc-Based SPPS Protocols
Both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) protecting group strategies are widely used in SPPS. nih.gov The integration of this compound into these protocols requires careful optimization of coupling conditions to overcome the steric hindrance of the N-methyl group.
Fmoc-Based SPPS:
The Fmoc strategy, which utilizes a base-labile protecting group, is a popular choice for SPPS. nih.gov However, the incorporation of N-methylated amino acids like N-Me-Val-OH can be problematic. The reduced nucleophilicity of the secondary amine and the steric bulk of the N-methyl group slow down the coupling reaction rate, which can lead to incomplete reactions and the formation of deletion sequences. researchgate.netwpmucdn.com To address this, researchers have explored various coupling reagents. While standard reagents may prove insufficient, more potent activating agents are often necessary. For instance, HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) has been shown to be effective in promoting the coupling of N-methylated amino acids. bachem.com The use of HOAt (1-Hydroxy-7-azabenzotriazole) as an additive can also improve coupling efficiency. wpmucdn.com In some cases, double or even triple coupling cycles are employed to drive the reaction to completion, although this increases synthesis time and reagent consumption. researchgate.net
Boc-Based SPPS:
The Boc strategy, which employs an acid-labile protecting group, offers an alternative for synthesizing N-methylated peptides. nih.govpnas.org A significant challenge in Boc-SPPS of N-methylated amino acids is the potential for racemization. wpmucdn.com The choice of coupling reagent is critical to minimize this side reaction. While traditional carbodiimides like DCC can be used, they may lead to racemization. researchgate.net The development of highly efficient coupling reagents like HATU has also benefited Boc-based strategies, allowing for rapid and clean coupling of sterically hindered amino acids. pnas.org Additionally, the in situ generation of amino acid fluorides has been found to be particularly useful for incorporating challenging residues. nih.gov
| Parameter | Fmoc-SPPS | Boc-SPPS |
| Nα-Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |
| Deprotection Condition | Base (e.g., Piperidine) nih.gov | Acid (e.g., TFA) nih.govpnas.org |
| Key Challenge with N-Me-Val-OH | Slow coupling kinetics, deletion sequences researchgate.net | Potential for racemization wpmucdn.com |
| Common Coupling Reagents | HATU, HCTU, PyAOP, DIC/HOAt researchgate.netbachem.com | HATU, DCC, In situ Amino Acid Fluorides researchgate.netnih.govpnas.org |
| Mitigation Strategies | Extended coupling times, double/triple coupling researchgate.net | Use of racemization suppressants, optimized reagents wpmucdn.com |
Challenges and Strategies for Incorporating Sterically Hindered N-Methyl Amino Acids in SPPS
The incorporation of sterically hindered N-methyl amino acids like N-Me-Val-OH into a growing peptide chain during SPPS is a well-documented challenge. researchgate.netmdpi.com The primary obstacle is the steric hindrance caused by the N-methyl group, which significantly reduces the nucleophilicity of the secondary amine and slows down the amide bond formation. This can lead to several undesirable outcomes:
Incomplete Couplings and Deletion Sequences: The slow reaction kinetics can result in the incomplete addition of the N-methylated amino acid, leading to peptides with missing residues (deletion sequences). researchgate.net This is particularly problematic when coupling to another bulky or N-methylated residue. mdpi.com
Diketopiperazine (DKP) Formation: A common side reaction, especially when an N-methylated amino acid is the second residue in the peptide chain, is the intramolecular cyclization to form a diketopiperazine, which results in the cleavage of the peptide from the resin. researchgate.netsci-hub.se
Racemization: The α-proton of N-alkyl amino acids is more acidic compared to their non-methylated counterparts, increasing the risk of racemization during activation and coupling. wpmucdn.com
To overcome these challenges, several strategies have been developed:
Advanced Coupling Reagents: The use of highly efficient coupling reagents is paramount. Phosphonium-based reagents like PyAOP and PyBOP, and uronium/aminium reagents like HATU and HCTU, have proven effective for these difficult couplings. researchgate.netbachem.com Bis(trichloromethyl) carbonate (BTC), which converts the amino acid into a highly reactive acid chloride in situ, has also shown superiority in some cases. researchgate.netacs.org
Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate the rate of coupling reactions, driving even sluggish couplings of sterically hindered amino acids to completion more efficiently and often with reduced side reactions. cem.com
Optimized Reaction Conditions: This includes the use of higher concentrations of reagents, extended reaction times, and in some instances, double or triple coupling cycles to ensure complete acylation. researchgate.net
Sequence-Specific Optimizations: In some cases, the choice of protecting groups on adjacent amino acids or the order of synthesis may need to be adjusted to minimize steric clashes. researchgate.net
| Challenge | Description | Mitigation Strategy |
| Steric Hindrance | The N-methyl group physically obstructs the approach of the incoming activated amino acid, slowing the reaction rate. researchgate.netwpmucdn.com | Use of potent coupling reagents (e.g., HATU, PyAOP), microwave assistance. researchgate.netbachem.comcem.com |
| Low Nucleophilicity | The electron-donating effect of the methyl group reduces the nucleophilicity of the secondary amine. wpmucdn.com | In situ formation of highly reactive species like acid chlorides (using BTC). researchgate.netacs.org |
| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide segment, leading to chain termination. researchgate.netsci-hub.se | Use of specific resins or protecting group strategies to disfavor cyclization. |
| Racemization | Loss of stereochemical integrity at the α-carbon during activation. wpmucdn.com | Use of racemization-suppressing additives (e.g., HOAt), base-free coupling conditions where possible. wpmucdn.combachem.com |
Chemoenzymatic and Biocatalytic Synthesis Approaches
Chemoenzymatic and biocatalytic methods are emerging as powerful and sustainable alternatives to purely chemical synthesis routes for N-methylated amino acids. nih.govmdpi.com These approaches leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations under mild conditions. mdpi.com
Biocatalytic Synthesis: This approach relies on enzymes or whole-cell systems to catalyze the desired reaction. A significant development in this area is the use of N-methyl amino acid dehydrogenases or ketimine reductases for the asymmetric synthesis of N-alkyl amino acids. nih.gov These enzymes can catalyze the reductive amination of a keto acid precursor, such as α-ketoisovalerate (a precursor to valine), with methylamine (B109427) to directly produce N-methyl-L-valine with high optical purity. This method is highly attractive as it can generate the desired chiral amino acid in a single step from readily available starting materials.
| Approach | Description | Example Application for N-Me-Val-OH | Advantages |
| Chemoenzymatic | A hybrid approach combining both chemical and enzymatic reaction steps. mdpi.comresearchgate.net | Chemical synthesis of a racemic N-methyl-valine ester followed by enzyme-catalyzed stereoselective hydrolysis to resolve the L-enantiomer. | Combines the versatility of chemical synthesis with the high selectivity of enzymes. |
| Biocatalytic | The use of isolated enzymes or whole microorganisms to catalyze the synthesis. nih.gov | Direct asymmetric synthesis of N-methyl-L-valine from α-ketoisovalerate and methylamine using an engineered N-methyl amino acid dehydrogenase. nih.gov | High stereoselectivity, mild reaction conditions (aqueous environment, ambient temperature/pressure), environmentally friendly. nih.govmdpi.com |
Green Chemistry Principles in this compound Synthesis Research
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and their intermediates, including this compound. iris-biotech.de The goal is to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. iris-biotech.de
In the context of this compound and peptide synthesis in general, several green chemistry strategies are being explored:
Use of Greener Solvents: Traditional peptide synthesis often relies on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). mdpi.comrsc.org Research is focused on replacing these with more environmentally benign alternatives. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL) are being investigated for their potential in SPPS. rsc.org
Atom Economy: Synthetic routes are being designed to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. Biocatalytic routes, which often involve fewer steps and no protecting groups, typically exhibit higher atom economy than multi-step chemical syntheses. researchgate.net
Catalytic Reagents: The use of catalytic reagents (including enzymes) is preferred over stoichiometric ones, as they are used in smaller quantities and can be recycled and reused. rsc.org For example, developing catalytic N-methylation procedures that avoid the use of stoichiometric amounts of methylating agents like methyl iodide is an active area of research. rsc.org
Flow Chemistry: Continuous flow chemistry systems offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and reduced solvent and reagent usage. Applying flow chemistry to the synthesis of this compound could lead to more efficient and sustainable production. vulcanchem.com
The shift towards greener synthetic methods not only reduces the environmental footprint but can also lead to more efficient and cost-effective manufacturing processes for complex molecules like N-methylated amino acids.
Mechanistic Investigations of Reactions Involving N Methyl L Valine Hydrochloride
Reaction Kinetics and Thermodynamic Studies of N-Methyl-L-Valine Hydrochloride
Thermodynamic investigations, often conducted using techniques like Isothermal Titration Calorimetry (ITC), provide insight into the energetics of binding and reaction processes. For N-methylated amino acids, complexation is often an enthalpy-driven process. lambris.com The interaction between the methylammonium (B1206745) group and binding partners, such as cavitands, is enthalpically more favorable than that of a primary ammonium (B1175870) group. acs.org However, this favorable enthalpy can be offset by an unfavorable entropy term, sometimes attributed to the ordering of solvent molecules. lambris.comacs.org The thermodynamic parameters for the binding of various amino acid hydrochlorides, including N-methylated ones, have been determined, highlighting the balance between enthalpic and entropic contributions to the Gibbs free energy of binding. lambris.comacs.org
Table 1: Representative Thermodynamic Parameters for Amino Acid Interactions
| Amino Acid Derivative | Binding Partner | Ka (M-1) | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) | Reference |
|---|---|---|---|---|---|---|
| N-Me-Ala·HCl | Tetraphosphonate Cavitand | 1.54 x 104 | -23.9 | -28.5 | 4.6 | acs.org |
| N-Me-Leu·HCl | Tetraphosphonate Cavitand | 2.09 x 103 | -18.9 | -22.6 | 3.7 | acs.org |
| N-Me-GlyME·HCl | Tetraphosphonate Cavitand | 1.02 x 103 | -17.2 | -16.8 | -0.4 | acs.org |
| Compstatin (V4) | Complement C3 | 2.1 x 106 | -8.6 | -12.9 | 4.3 | lambris.com |
Proton Transfer Mechanisms in N-Me-Val-OH.HCl Reactions
In aqueous solutions, proton transfer is a fundamental process that governs the acid-base chemistry of amino acids. For this compound, the proton is initially associated with the carboxylic acid and the hydrochloride counter-ion protonates the secondary amine. The transfer of protons in aqueous systems is often described by the Grotthuss mechanism, where protons shuttle through a network of hydrogen-bonded water molecules. acs.org The presence of the N-methyl group does not fundamentally change this mechanism but can influence the pKa of the amino group. The protonated secondary amine (-NH2+-) must be deprotonated to generate the neutral, nucleophilic amine required for many reactions, such as peptide bond formation. csbsju.edu
Nucleophilic Reactivity of the Amine Functionality
The nucleophilicity of the secondary amine in N-methyl-L-valine is a key determinant of its reactivity. Generally, the nucleophilicity of amines increases with basicity, and the electron-donating methyl group makes the nitrogen in N-methyl-L-valine more basic and, in principle, more nucleophilic than the primary amine of L-valine. masterorganicchemistry.com
However, this increased electronic effect is counteracted by increased steric hindrance. The methyl group, combined with the bulky isopropyl side chain of the valine residue, sterically shields the nitrogen's lone pair of electrons. This steric hindrance can significantly slow down the rate of nucleophilic attack, especially with sterically demanding electrophiles. masterorganicchemistry.com Consequently, reactions involving the amine functionality of N-methyl-L-valine, such as alkylation or peptide coupling, often require more forcing conditions (e.g., stronger activating agents, higher temperatures, or longer reaction times) to achieve high yields compared to non-methylated analogues. researchgate.netcdnsciencepub.com The balance between electronic activation and steric hindrance is a central theme in the chemistry of N-methylated amino acids.
Carboxylic Acid Reactivity in Peptide Bond Formation
The formation of a peptide bond requires the activation of the carboxylic acid group to make it a better electrophile for attack by an amine. csbsju.edumdpi.com This is because the carboxylate, formed by deprotonation, is unreactive, and the neutral carboxylic acid is only weakly electrophilic. csbsju.edumdpi.com For N-methyl-L-valine, this activation is typically achieved using a coupling reagent. mdpi.comrsc.org
The N-methyl group introduces significant challenges to peptide bond formation. The steric bulk hinders the approach of the incoming nucleophile and can also promote side reactions. uniurb.it Furthermore, the acylation of the N-methylamino group of another amino acid is also sterically hindered. cdnsciencepub.com Studies have shown that couplings at the carboxyl group of an N-methylamino acid often give high yields only under specific conditions, for example, in the absence of salts or when using particular coupling methods like the N-hydroxysuccinimide (HONSu) ester method. researchgate.netcdnsciencepub.com The choice of coupling reagent is critical for achieving efficient peptide bond formation while minimizing side reactions. mdpi.comuniurb.it
Table 2: Common Coupling Reagents Used in Peptide Synthesis
| Reagent Class | Examples | Mechanism of Action | Reference |
|---|---|---|---|
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide) | Activates the carboxylic acid to form a reactive O-acylisourea intermediate. Often used with additives like HOBt to suppress racemization. | mdpi.com |
| Phosphonium (B103445) Salts | BOP, PyBOP | Forms a reactive phosphonium ester from the carboxylic acid. | mdpi.com |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Forms a highly reactive O-acylisouronium ester or an active ester with HOBt/HOAt. | mdpi.comchemicalbook.com |
| Organophosphorus | T3P (Propylphosphonic anhydride) | Forms a mixed anhydride (B1165640) with the carboxylic acid. | uniurb.it |
Stereochemical Control Mechanisms in Derivatization and Coupling Reactions
A major challenge in reactions involving the carboxyl group of N-methyl-L-valine, particularly during peptide synthesis, is the preservation of stereochemical integrity. The chiral center at the α-carbon is susceptible to racemization (or epimerization if it is part of a peptide chain). mdpi.com
The primary mechanism for this loss of stereochemistry involves the formation of a planar oxazolonium (or azlactone) intermediate. researchgate.netcdnsciencepub.com Activation of the C-terminal N-methylamino acid residue facilitates the cyclization to form an oxazolonium cation, which can readily lose its α-proton in the presence of a base, leading to a planar, achiral enolate-like structure. Subsequent reprotonation or reaction can occur from either face, resulting in a mixture of stereoisomers. researchgate.netcdnsciencepub.comuniurb.it Research has provided chemical evidence for this intermediate by trapping it in a cycloaddition reaction. cdnsciencepub.com
Several strategies are employed to suppress this racemization:
Choice of Coupling Reagent: Uronium/aminium salt reagents like HATU are often preferred as they can lead to faster coupling rates, which can outcompete the rate of racemization. chemicalbook.com The use of carbodiimides with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can also mitigate racemization by converting the initial reactive intermediate into a less racemization-prone active ester. mdpi.comrsc.org
Solvent and Base: Polar solvents can promote racemization. researchgate.net The choice and amount of base used are also critical, as excess base can accelerate the abstraction of the α-proton from the oxazolonium intermediate. researchgate.netmdpi.com
Protecting Groups: The type of N-terminal protecting group on the amino acid being activated influences the rate of oxazolonium formation. Urethane-based protecting groups (like Boc and Z) are generally better at suppressing racemization than acyl-type groups.
Systematic studies have investigated the extent of racemization under various coupling conditions, confirming that methods utilizing N-hydroxysuccinimide (HONSu) esters or N,N′-dicyclohexylcarbodiimide with HONSu can yield stereochemically pure products. researchgate.netcdnsciencepub.com
Table 3: Racemization of Z-Ala-MeLeu During Coupling with Gly-OBzl
| Coupling Method | Base | Solvent | % D-MeLeu Epimer | Reference |
|---|---|---|---|---|
| Mixed Anhydride (iBuOCOCl) | NMM | THF | 39 | researchgate.net |
| DCCI | - | CH2Cl2 | 1.4 | researchgate.net |
| DCCI-HONSu | - | CH2Cl2 | <0.5 | researchgate.net |
| EEDQ | - | THF | 0.5 | researchgate.net |
Derivatization and Functionalization Strategies of N Methyl L Valine Hydrochloride
Preparation of Protecting Group Variants for Peptide Synthesis
In peptide synthesis, the reactive amino and carboxyl groups of amino acids must be temporarily blocked or "protected" to prevent unwanted side reactions and ensure the formation of the correct peptide sequence. chemimpex.comgoogle.com The N-methyl group of N-Me-Val-OH.HCl introduces steric hindrance, which can influence the choice and application of these protecting groups.
N-Terminal Protection Strategies (e.g., Fmoc, Cbz, Boc)
The protection of the N-terminal amino group is a fundamental step in peptide chemistry. masterorganicchemistry.com Several standard protecting groups are employed for N-methyl-L-valine, each with its own set of introduction and removal conditions, making them suitable for different synthetic strategies. google.com
Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis. google.comchemimpex.com Fmoc-N-methyl-L-valine is a key building block for creating complex peptides, enhancing their stability and solubility. chemimpex.com Its use is crucial in the development of peptide-based therapeutics and advanced biomaterials. chemimpex.com The synthesis of Fmoc-protected N-methyl amino acids can be achieved through various methods, including those that use a benzhydryl group for temporary carboxyl protection during N-methylation. researchgate.net
Carboxybenzyl (Cbz or Z): The Cbz group, removable by hydrogenolysis, is another common N-terminal protecting group. google.com Cbz-N-methyl-L-valine serves as a protected amino acid to prevent undesired reactions during peptide synthesis. evitachem.com The synthesis often involves the N-methylation of Cbz-L-valine using a methylating agent like methyl iodide in the presence of a base such as sodium hydride. chembk.comguidechem.com This protected derivative is used in the synthesis of biologically active peptides. chemicalbook.com
tert-Butoxycarbonyl (Boc): The Boc group is an acid-labile protecting group, providing an alternative to the Fmoc and Cbz groups. google.commasterorganicchemistry.com Boc-N-Me-Val-OH is utilized in both solid-phase and solution-phase peptide synthesis. bachem.comalkalisci.comsigmaaldrich.com The synthesis of Boc-protected N-methyl-L-valine can be accomplished, and its derivatives are important intermediates in creating more complex molecules. nih.govnih.gov
| Protecting Group | Full Name | Key Features | Typical Application |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base-labile | Solid-phase peptide synthesis google.comchemimpex.com |
| Cbz (Z) | Carboxybenzyl | Removed by hydrogenolysis | Solution-phase peptide synthesis google.com |
| Boc | tert-Butoxycarbonyl | Acid-labile | Solid- and solution-phase peptide synthesis google.comsigmaaldrich.com |
Carboxylic Acid Protection Strategies (e.g., Methyl Ester)
Protection of the C-terminal carboxylic acid is equally important to prevent its participation in undesired coupling reactions. Esterification is the most common strategy for this purpose.
Methyl Ester: The methyl ester is a simple and effective protecting group for the carboxylic acid functionality of N-methyl-L-valine. vulcanchem.com N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe.HCl) is a useful reactant in the synthesis of various organic compounds. chemicalbook.in It can be prepared by reacting N-methyl-L-valine with methanol (B129727) in the presence of an acid catalyst like thionyl chloride or trimethylchlorosilane. rsc.orggoogle.com This derivative is recognized for its role as a building block in peptide synthesis and as a chiral auxiliary. chemimpex.com The ester can be hydrolyzed back to the free carboxylic acid under basic conditions. sci-hub.se
| Compound | Starting Material | Reagents | Key Outcome |
| L-Valine methyl ester hydrochloride | L-Valine | Methanol, Thionyl Chloride | High purity and yield of the methyl ester. google.com |
| NH2-Val-OMe Hydrochloride | L-Valine | Methanol, Trimethylchlorosilane (TMSCl) | Efficient formation of the methyl ester hydrochloride. rsc.org |
| N-Acetylnorvaline methyl ester | L-Norvaline | Anhydrous Methanol, Acetyl Chloride | Two-step process involving esterification then N-acetylation. vulcanchem.com |
Chemical Modifications for Analytical Purposes
The accurate detection and quantification of this compound and its derivatives are essential for reaction monitoring, purity assessment, and stereochemical analysis. Chemical modification is often employed to introduce chromophoric or fluorescent tags, enhancing analytical sensitivity.
Derivatization for Spectroscopic Analysis (e.g., FDAA derivatization for Marfey's method)
Determining the absolute stereochemistry of amino acids within a peptide is a critical analytical challenge. Marfey's method is a widely used technique for this purpose, involving the derivatization of amino acid hydrolysates with a chiral reagent.
Marfey's Method with FDAA: Marfey's method utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or its D-enantiomer as a chiral derivatizing reagent. nih.govbiomolther.org The amino group of the analyte, such as N-methyl-L-valine, reacts with FDAA via nucleophilic aromatic substitution to form diastereomers. nih.govnih.govbiorxiv.org These diastereomers can then be separated and quantified using reverse-phase high-performance liquid chromatography (HPLC). nih.gov The 2,4-dinitrophenyl (DNP) group introduced by FDAA provides a strong UV absorbance around 340 nm, facilitating detection. nih.gov While the method is highly effective for primary amino acids, its application to N-methylated amino acids like N-Me-Val-OH is possible, although challenges can arise with more sterically hindered or N,N-dimethylated amino acids. biomolther.orgbiomolther.orgacs.org The retention times of the derivatized analyte are compared to those of derivatized L- and D-amino acid standards to determine the original configuration. acs.org
| Analytical Method | Derivatizing Reagent | Principle | Application to N-Me-Val |
| Marfey's Method | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | Formation of diastereomers separable by HPLC. nih.govbiomolther.org | Determination of absolute stereochemistry. nih.govacs.org |
Fluorescent and Chromogenic Tagging for Detection
Beyond chiral analysis, derivatization with fluorescent or chromogenic tags is a common strategy to enhance the detection sensitivity of amino acids in various analytical techniques.
Fluorescent and Chromogenic Tags: While specific examples for this compound are not extensively detailed in the provided context, general principles apply. The amino group of N-methyl-L-valine can be reacted with various labeling reagents. For instance, reagents that react with amines to yield highly conjugated systems can be used. The DNP group from FDAA in Marfey's method is itself a chromophore. nih.gov Other potential derivatizing agents could include those that introduce functionalities like dansyl chloride or fluorescamine, which are known to react with amines to produce fluorescent derivatives. The azide (B81097) group, if introduced into a derivative of N-methyl-L-valine, could be used for "click chemistry" reactions to attach fluorescent probes. ontosight.ai Such tagging is crucial for applications requiring trace-level detection.
Conjugation Chemistry for this compound in Advanced Materials Research
The unique properties of N-methylated amino acids are being exploited in the field of materials science. The conjugation of this compound or its derivatives to other molecules or surfaces can create advanced materials with specific functionalities.
Peptide-Based Biomaterials: Fmoc-N-methyl-L-valine is used in the development of novel biomaterials and drug delivery systems. chemimpex.com The ability of peptides containing N-methylated amino acids to form stable, defined structures can be leveraged to create materials for medical applications. chemimpex.com
Compound Names Table
| Abbreviation/Common Name | Full Chemical Name |
| This compound | N-Methyl-L-valine hydrochloride |
| L-Valine | (2S)-2-amino-3-methylbutanoic acid |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| Cbz (Z) | Carboxybenzyl |
| Boc | tert-Butoxycarbonyl |
| Fmoc-N-Me-Val-OH | N-(9-Fluorenylmethyloxycarbonyl)-N-methyl-L-valine |
| Cbz-N-Me-Val-OH | N-Carboxybenzyl-N-methyl-L-valine |
| Boc-N-Me-Val-OH | N-(tert-Butoxycarbonyl)-N-methyl-L-valine nih.gov |
| N-Me-Val-OMe.HCl | N-Methyl-L-valine methyl ester hydrochloride chembk.com |
| FDAA | 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide |
| TMSCl | Trimethylchlorosilane |
| DNP | 2,4-Dinitrophenyl |
| Dansyl chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride |
| Fluorescamine | 4-Phenyl-spiro[furan-2(3H),1'(3'H)-isobenzofuran]-3,3'-dione |
| MMAE | Monomethyl auristatin E |
| MMAF | Monomethyl auristatin F |
| DM1 | Mertansine |
| DM4 | Ravtansine |
Synthesis of this compound-Containing Peptidomimetics and Analogues
The incorporation of N-methylated amino acids, such as N-Methyl-L-valine (N-Me-Val), into peptide sequences is a key strategy in medicinal chemistry to enhance pharmacological properties. N-methylation can increase metabolic stability by providing resistance to proteolytic degradation, improve cell permeability, and constrain the peptide backbone conformation, which can lead to higher receptor affinity and selectivity. The synthesis of peptidomimetics containing this compound often involves specialized coupling conditions to overcome the steric hindrance posed by the N-methyl group.
Research Findings in the Synthesis of N-Me-Val-Containing Peptidomimetics
The synthesis of peptides incorporating N-methylated amino acids can be challenging. The steric bulk of the N-methyl group can hinder the coupling reaction, often leading to lower yields and the need for more potent coupling reagents. acs.org Research has shown that reagents like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or combinations like PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) are effective for these sterically hindered couplings. frontiersin.org
One area of focus has been the synthesis of analogues of naturally occurring cyclic peptides. For instance, in the synthesis of sansalvamide (B1640551) A analogues, a cyclic pentapeptide, placing the N-methylated residue in the middle of the linear precursor sequence was found to facilitate the subsequent cyclization step. ub.edu
Furthermore, studies on the synthesis of Aβ-42 amyloid peptide fragments have utilized N-methylated amino acids, including N-Me-Val, to modify the peptide's properties. The solution-phase synthesis of these analogues has been explored, with coupling reagents such as HATU being employed to achieve reasonable yields, which were noted to be superior to those obtained with DCC.
In the context of ribosomal peptide synthesis, N-Me-Val has been successfully incorporated into peptide chains. acs.orgnih.gov Studies using reconstituted E. coli translation systems have demonstrated that while the incorporation efficiency of some N-methylated amino acids can be high, sterically hindered ones like N-Me-Val show lower, yet significant, incorporation yields. acs.orgnih.govacs.org For example, single incorporation of N-Me-Val yielded peptide amounts that were a substantial fraction of the corresponding natural amino acid. acs.org
The following data tables summarize findings from various research endeavors focused on the synthesis of N-Me-Val-containing peptidomimetics.
Table 1: Synthesis of N-Methylated Aβ(37-42) Peptide Analogues
This table details the yields for the solution-phase synthesis of N-methylated derivatives of the Aβ-42 amyloid peptide segment (GGVVIA). The use of HATU as a coupling reagent was found to be more effective than DCC for couplings involving N-methylated amino acids.
| Compound ID | Peptide Sequence | Coupling Method | Yield (%) |
| 1 | Boc-Val-NMeVal-Ile-Ala-OBn | HATU | 65 |
| 2 | Boc-Gly-Gly-Val-NMeVal-Ile-Ala-OBn | HATU | 58 |
Table 2: Ribosomal Incorporation of N-Methyl-Valine
This table presents the efficiency of incorporating N-Me-Val into a model peptide sequence using a reconstituted in vitro translation system. The yield is compared to the incorporation of the natural amino acid, valine.
| Amino Acid | Peptide Product | Yield (relative to natural) |
| L-Valine | MH₆MV EP | 100% |
| N-Me-L-Valine | MH₆M(NMe)V EP | ~74% |
Table 3: Synthesis of Kavaratamide Analogues
The synthesis of kavaratamide A, a lipodepsipeptide, and its analogues involves the coupling of complex fragments. The table below shows the yield for a key dipeptide intermediate containing N-Me-Ala, which is structurally similar to N-Me-Val in terms of the N-methylation.
| Reactants | Product | Coupling Reagent | Yield (%) |
| Boc-L-Val, N-Me-L-Ala-OMe | Boc-L-Val-N-Me-L-Ala-OMe | HATU | - |
| Hydrolysis of methyl ester | N-((tert-Butoxycarbonyl)-L-valyl)-N-methyl-L-alanine | LiOH | 95 |
Table 4: Synthesis of Galaxamide and its Analogues
| Compound ID | Dipeptide Sequence | Yield (%) |
| 3c | N-Boc-Me-L-Leu-D-Leu-OBn | 82 |
| 4b | N-Me-D-Leu-L-Leu-OBn | 84 |
| 4d | N-Me-D-Leu-D-Leu-OBn | 81 |
Advanced Spectroscopic and Analytical Characterization of N Me Val Oh.hcl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C).
Similarly, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each carbon atom in a unique chemical environment gives rise to a distinct signal. For L-valine methyl ester hydrochloride, characteristic peaks for the carboxyl carbon, the α-carbon, the β-carbon, the isopropyl methyl carbons, and the N-methyl carbon are expected. chemicalbook.com The precise chemical shifts are influenced by the solvent and the protonation state of the molecule.
Interactive Data Table: Representative NMR Data for Valine Derivatives
| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |
| ¹H | Isopropyl (CH₃)₂ | 0.9 - 1.1 |
| ¹H | β-CH | 2.0 - 2.3 |
| ¹H | N-CH₃ | 2.7 - 3.5 |
| ¹H | α-CH | 3.5 - 4.2 |
| ¹³C | Isopropyl (CH₃)₂ | 17 - 20 |
| ¹³C | β-CH | 30 - 32 |
| ¹³C | N-CH₃ | 35 - 40 |
| ¹³C | α-CH | 60 - 70 |
| ¹³C | COOH | 170 - 175 |
Note: These are approximate chemical shift ranges based on related structures and can vary based on experimental conditions.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for determining the three-dimensional structure of molecules in solution.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is used to identify long-range (2-3 bond) correlations between protons and carbons. For N-Me-Val-OH.HCl, HMBC would show correlations between the N-methyl protons and the α-carbon, as well as the α-proton and the carboxyl carbon, confirming the connectivity of the molecule's backbone. The BEST-HMBC-HMQC experiment is a specialized version that is particularly effective for linking geminal methyl groups in valine and leucine (B10760876) residues within larger protein structures. chemrxiv.orgresearchgate.net
Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides information about the spatial proximity of protons. In the context of this compound, ROESY can reveal through-space interactions between the N-methyl protons and the protons of the isopropyl group, which can help to define the preferred conformation of the side chain relative to the amino acid backbone. acs.org
NMR spectroscopy is instrumental in studying the conformational preferences of molecules in solution. For N-methylated amino acids like N-Me-Val-OH, the presence of the methyl group on the nitrogen can influence the peptide backbone conformation. Studies on peptides containing N-methyl-L-valine have shown that this modification can impact the local conformation, for example, by influencing the formation of β-turns. manchester.ac.uk The analysis of coupling constants and NOE/ROE data from NMR experiments allows for the determination of torsional angles and the characterization of the conformational landscape of the molecule in different solvent environments. manchester.ac.uknih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, thereby providing information about the molecular weight and elemental composition.
ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like amino acids and their derivatives. rsc.org In ESI-MS analysis of this compound, the molecule is expected to be readily protonated to form the [M+H]⁺ ion. researchgate.netnih.gov The accurate mass measurement of this ion by high-resolution mass spectrometry (HRMS) can confirm the elemental formula of the compound. rsc.orgresearchgate.net Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would lead to characteristic fragmentation patterns, including the loss of water and carbon monoxide to form the immonium ion, which is a hallmark of amino acid fragmentation. researchgate.netnih.govresearchgate.net Further fragmentation can provide information about the structure of the side chain. nih.gov
Interactive Data Table: Expected ESI-MS Ions for N-Me-Val-OH
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₆H₁₄NO₂⁺ | 132.1019 | Protonated molecule |
| [M+Na]⁺ | C₆H₁₃NO₂Na⁺ | 154.0838 | Sodium adduct |
| [M-H₂O+H]⁺ | C₆H₁₂N⁺ | 100.0964 | Loss of water from the protonated molecule |
| Immonium Ion | C₅H₁₀N⁺ | 84.0808 | Loss of H₂O and CO from the protonated molecule |
Note: The molecular weight of N-Me-Val-OH is 131.17 g/mol . The m/z values are calculated based on the monoisotopic masses of the most abundant isotopes.
MALDI-TOF MS is another soft ionization technique that is widely used for the analysis of biomolecules, including peptides and proteins. nih.gov In this technique, the analyte is co-crystallized with a matrix, which absorbs the laser energy and facilitates the ionization of the analyte. MALDI-TOF MS can be used to determine the molecular weight of this compound with high accuracy. google.com This technique is particularly useful in the context of peptide synthesis, where it can be used to confirm the incorporation of N-methyl-L-valine into a peptide chain by analyzing the mass of the resulting peptide. acs.org Furthermore, MALDI-TOF/TOF analysis can be employed to sequence peptides and identify post-translational modifications, including N-methylation. google.comacs.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids like this compound are polar and non-volatile, necessitating a derivatization step to increase their volatility for GC analysis. sigmaaldrich.com This process involves chemically modifying the analyte to make it amenable to the GC-MS system. sigmaaldrich.com
Common derivatization strategies for amino acids include esterification followed by acylation. For instance, a two-step derivatization can be employed where the amino acid is first esterified, and then the amino group is acylated. nih.gov One such method involves esterification with 2 M HCl in methanol (B129727), followed by amidation with pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate. nih.gov Another approach uses N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives, which are known for their stability. sigmaaldrich.com
The resulting derivatives are then introduced into the GC, where they are separated based on their boiling points and interaction with the stationary phase of the column. A 5%-phenyl-95%-dimethylpolysiloxane capillary column is often used for this purpose. hmdb.ca As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The fragmentation patterns are characteristic of the specific derivative and provide structural information for identification. sigmaaldrich.comnist.gov For example, the TBDMS derivative of valine (molecular weight 345) produces a distinct mass spectrum that allows for its unambiguous identification. sigmaaldrich.com
GC-MS analysis of derivatized this compound allows for both qualitative and quantitative analysis. By comparing the retention time and mass spectrum of the derivatized sample to that of a known standard, the presence and concentration of the compound in a sample can be determined.
Table 1: GC-MS Derivatization and Analysis Parameters for Amino Acids
| Parameter | Details |
| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or 2 M HCl/Methanol followed by Pentafluoropropionic anhydride (PFPA) |
| Derivatization Product | Trimethylsilyl (TMS) or Methyl ester-pentafluoropropionyl (Me-PFP) derivatives |
| GC Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |
| Ionization Mode | Electron Ionization (EI) or Negative-Ion Chemical Ionization (NICI) |
| Detection | Mass Spectrometry (MS) |
Vibrational Spectroscopy (IR, Raman) for Structural Insights
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
Infrared (IR) Spectroscopy:
FT-IR spectroscopy is used to identify the presence of specific functional groups within a molecule. researchgate.net For this compound, the IR spectrum would exhibit characteristic absorption bands. For instance, the stretching vibrations of the hydroxyl group (O-H) of the carboxylic acid are typically observed as a broad band. The carbonyl group (C=O) of the carboxylic acid will show a strong absorption peak, and the N-H stretching vibration of the secondary amine hydrochloride can also be identified. The presence of the hydrochloride salt can influence the position and shape of these peaks. In some cases, attenuated total reflectance (ATR) is used as the sampling technique. mdpi.com
Raman Spectroscopy:
Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further structural details. For example, the amide I band, which arises primarily from the C=O stretching vibration, and the amide III band, which involves C-N stretching and N-H bending, can give insights into the peptide backbone conformation. acs.org Characteristic bands for C-H stretching vibrations of aliphatic groups are also expected. mdpi.com
Table 2: Key Vibrational Modes in this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | -COOH |
| N-H Stretch (Ammonium) | 3200 - 2800 | -NH(CH₃)₂⁺ |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Isopropyl group, N-methyl group |
| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | -COOH |
| N-H Bend (Ammonium) | 1600 - 1500 | -NH(CH₃)₂⁺ |
| C-N Stretch | 1250 - 1020 |
X-ray Crystallography and Solid-State Analysis
Studies on similar amino acid derivatives have shown that these molecules often crystallize in specific space groups. For example, a related compound, L-valine methyl ester hydrochloride, crystallizes in the orthorhombic crystal system with the P2₁2₁2₁ space group. researchgate.netresearchgate.net Another example, N,N′-bismethoxycarbonyl-L-valyl-L-valine, also crystallizes in the P2₁2₁2₁ space group. cdnsciencepub.com The crystal structure is often stabilized by a network of intermolecular hydrogen bonds. griffith.edu.au
Solid-state analysis can also involve techniques like powder X-ray diffraction (PXRD) to confirm the crystalline nature of the bulk material. researchgate.net Furthermore, solid-state NMR spectroscopy can be used to study the structure and dynamics of molecules in the solid state, providing information that is complementary to X-ray diffraction data. nih.gov
Chiral Chromatography and HPLC Method Development for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity and enantiomeric excess of chiral compounds like this compound. The enantiomeric excess (ee) is a measure of the purity of a chiral substance. polyu.edu.hk
Chiral HPLC:
To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. The choice of CSP is critical for achieving good resolution. For the analysis of N-methylated amino acids, a Chirobiotic T column has been shown to be effective. sciforum.net The mobile phase composition, typically a mixture of solvents like methanol and water, is optimized to achieve the best separation. sciforum.net Detection is often performed using a UV detector at a specific wavelength, such as 210 nm. sciforum.net In some methods, the D-enantiomer is more strongly retained than the L-enantiomer on certain chiral columns. sciforum.net
Method Development:
Developing a robust HPLC method involves optimizing several parameters:
Column: Selecting an appropriate chiral or reversed-phase column (e.g., C18).
Mobile Phase: Adjusting the solvent composition (e.g., acetonitrile/water gradients) and pH.
Flow Rate: Optimizing the speed at which the mobile phase passes through the column.
Detection: Choosing a suitable detector (e.g., UV, fluorescence, or mass spectrometry) and wavelength for maximum sensitivity. uma.es
Enantiomeric Excess Determination:
Once the enantiomers are separated, the enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. researchgate.net It is generally necessary to have pure enantiomer standards for qualitative identification and quantitative determination. uma.es However, methods have been developed for determining enantiomeric excess without the need for pure standards. uma.esresearchgate.net
Table 3: HPLC Parameters for Chiral Separation of N-Methylated Amino Acids
| Parameter | Details |
| Column | Chirobiotic T |
| Mobile Phase | Methanol:Water (e.g., 80:20 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm |
Stereochemical Research and Chiral Resolution of N Methyl Valine Derivatives
Principles and Mechanisms of Chiral Resolution for N-Methyl-Valine
Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of left- and right-handed enantiomers, into its individual enantiomeric components. libretexts.orgnumberanalytics.com Since enantiomers have identical physical properties in an achiral environment, their separation requires the introduction of another chiral entity to create diastereomers. libretexts.org Diastereomers, unlike enantiomers, have different physical properties, such as solubility and boiling points, which can be exploited for separation. libretexts.orgnih.gov
The core principle behind most resolution techniques for N-Methyl-Valine involves the formation of transient diastereomeric complexes. This is achieved by reacting the racemic N-Methyl-Valine with a single, pure enantiomer of a second chiral compound, known as a chiral resolving agent. numberanalytics.comnih.gov The resulting products are a pair of diastereomeric salts or complexes. The separation of these diastereomers is then followed by the removal of the resolving agent to yield the purified enantiomers of N-Methyl-Valine.
The effectiveness of any chiral resolution depends on several factors, including the stability of the diastereomeric complexes and the magnitude of the difference in their properties. The interactions driving the formation of these complexes can include ionic bonds, hydrogen bonds, dipole-dipole interactions, and van der Waals forces. researchgate.net For N-Methyl-Valine, the presence of the carboxylic acid and the secondary amine groups provides functional handles for interaction with various resolving agents.
Diastereomeric Salt Formation with Chiral Resolving Agents
Classical chemical resolution via diastereomeric salt formation is a widely applied and effective method for separating enantiomers on both laboratory and industrial scales. nih.govresearchgate.net This technique involves reacting a racemic mixture of an acidic or basic compound with an enantiomerically pure resolving agent of the opposite nature to form a pair of diastereomeric salts. libretexts.org These salts, having different solubilities in a given solvent, can be separated by fractional crystallization. nih.gov
For the resolution of racemic N-Methyl-Valine, which is an amino acid, chiral acids or bases can be used as resolving agents. The choice of resolving agent and solvent is critical for successful separation, as it dictates the difference in solubility between the two diastereomeric salts. google.com Naturally occurring, optically pure compounds like tartaric acid and its derivatives are common choices. nih.gov For instance, a racemic mixture of an amine can be resolved using an optically pure form of tartaric acid, which forms diastereomeric salts with differing solubilities. libretexts.orgnih.gov Similarly, chiral bases such as brucine (B1667951) or synthetic amines like 1-phenylethanamine can be employed to resolve racemic acids. libretexts.org
One study demonstrated the use of PEGylated L-valine as a resolving agent for racemic amines, and PEGylated (R)-mandelic acid for resolving racemic amino acid esters like phenylalanine methyl ester. acs.org The PEGylation of the resolving agent was shown to simplify and speed up the precipitation of the desired diastereomeric salt. acs.org After separation by filtration, the resolving agent is cleaved, typically by treatment with a strong acid or base, to liberate the enantiomerically enriched N-Methyl-Valine. nih.govacs.org
Table 1: Examples of Chiral Resolving Agents and Their Applications
| Resolving Agent Type | Specific Example | Target Racemate Type | Principle of Separation |
|---|---|---|---|
| Chiral Acid | (+)-Tartaric Acid | Racemic Bases (e.g., amines) | Forms diastereomeric salts with different solubilities. libretexts.orgnih.gov |
| Chiral Base | Brucine, (R)-1-Phenylethylamine | Racemic Acids (e.g., carboxylic acids) | Forms diastereomeric salts with different solubilities. libretexts.org |
| PEGylated Amino Acid | PEGylated-L-valine | Racemic Amines (e.g., 2-amino-1-butanol) | Temperature-assisted phase transition of the diastereomeric salt. acs.org |
| PEGylated Chiral Acid | PEGylated-(R)-mandelic acid | Racemic Amino Acid Esters (e.g., phenylalanine methyl ester) | Temperature-assisted phase transition of the diastereomeric salt. acs.org |
Chiral Column Chromatography for Enantiomeric Separation
Chiral column chromatography is a powerful analytical and preparative technique for separating enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the analyte as it passes through the column, leading to different retention times and thus, separation. chromatographytoday.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. researchgate.net
A variety of CSPs have been developed for the separation of amino acids and their derivatives, including N-methylated amino acids. sigmaaldrich.com These include polysaccharide-based CSPs (e.g., Chiralpak), macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic), and ligand-exchange type CSPs. chromatographytoday.comsigmaaldrich.com
For N-Methyl-Valine, macrocyclic glycopeptide-based CSPs have proven effective. A study demonstrated the successful enantioseparation of DL-N-methyl-valine on a Chirobiotic T column using a mobile phase of methanol (B129727) and water. sciforum.net The D-enantiomer was more strongly retained than the L-enantiomer on this column. sciforum.net Ligand-exchange chromatography (LEC) is another approach, where a chiral ligand (like an L-amino acid) is part of the CSP or mobile phase and forms diastereomeric ternary complexes with a metal ion (often Cu(II)) and the analyte enantiomers. researchgate.netchemistrydocs.com This technique has been successfully applied to the resolution of N-methyl-α-amino acids. chemistrydocs.com
The choice of mobile phase is crucial and can be normal-phase, reversed-phase, or polar organic, depending on the CSP and the analyte. sigmaaldrich.com For instance, the separation of N-Fmoc protected valine methyl ester has been achieved on an amylose-derived CSP using a mobile phase of 2-propanol in hexane (B92381) with trifluoroacetic acid. researchgate.net
Table 2: Examples of Chiral HPLC Conditions for N-Methyl-Valine Derivative Separation
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Finding |
|---|---|---|---|---|
| DL-N-methyl-valine | Chirobiotic T (15 cm x 4.6 mm, 5 µm) | Methanol:Water (80:20 v/v) | UV at 210 nm | Successful baseline separation of enantiomers was achieved. sciforum.net |
| N-Fmoc-valine methyl ester | Chiralpak IA (Amylose-based) | 10% 2-propanol/hexane (v/v) + 0.1% TFA | Not Specified | Effective for determining chemical and enantiomeric purity. researchgate.net |
| N-(3,5-dinitrobenzoyl)-amino acids | L-valine-3,5-dimethylanilide bonded phase | Normal-phase conditions | Not Specified | Achieved high separation factors (up to 15). nih.gov |
Enzymatic Resolution and Biocatalytic Enantioselective Transformations
Enzymatic resolution utilizes the high stereoselectivity of enzymes to differentiate between enantiomers. In a typical kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture into a new product, leaving the other enantiomer unreacted. researchgate.net The resulting product and the unreacted starting material can then be separated by conventional methods. This approach benefits from mild reaction conditions and the high enantioselectivity of biocatalysts. mdpi.com
For amino acids, enzymes like acylases and proteases are commonly used. For example, papain, a protease, has been used to resolve racemic amino acids by catalyzing the formation of an insoluble N-acyl-L-amino acid anilide from the L-enantiomer, while the N-acyl-D-amino acid remains in solution. researchgate.net Although specific examples detailing the enzymatic resolution of N-Me-Val-OH.HCl are not prevalent in the provided search results, the principles are broadly applicable to N-methylated amino acids.
Dynamic kinetic resolution (DKR) is an advanced form of enzymatic resolution that can theoretically convert 100% of a racemic mixture into a single desired enantiomer. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the less reactive enantiomer. This ensures that the substrate for the enzyme is continually replenished, driving the reaction to completion. researchgate.net For example, a DKR process could involve a lipase (B570770) for the enantioselective acylation of one enantiomer of N-Methyl-Valine, coupled with a racemization catalyst that interconverts the N-Methyl-Valine enantiomers. researchgate.netresearchgate.net
Analytical Methods for Enantiomeric Purity Assessment (e.g., Marfey's Method Variants)
Determining the enantiomeric purity or enantiomeric excess (e.e.) of a sample is critical after a chiral resolution. Several analytical techniques are available, with one of the most prominent being an indirect method involving chiral derivatization followed by chromatography. nih.gov
Marfey's method is a classic and widely used technique for determining the absolute configuration and enantiomeric purity of amino acids. mdpi.combiomolther.org The method involves derivatizing the amino acid hydrolysate with a chiral derivatizing agent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent. nih.govacs.org This reaction converts the enantiomeric amino acids into a pair of diastereomers. These diastereomers can then be separated and quantified using standard achiral reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. nih.govacs.org
The elution order of the diastereomers is typically consistent, allowing for the assignment of the absolute configuration by comparing the retention times to those of derivatized D- and L-amino acid standards. acs.org The relative peak areas of the separated diastereomers correspond to the enantiomeric ratio of the original sample. Variants of Marfey's reagent, such as those using L-valinamide (FDVA) instead of L-alaninamide, have also been developed. rsc.org
For N-methylated amino acids, which can be challenging to resolve directly, Marfey's method and its variants provide a reliable analytical solution. nih.gov The derivatization targets the secondary amine of N-Methyl-Valine, forming stable diastereomers suitable for HPLC analysis. nih.govbiomolther.org Other chiral derivatizing agents, such as (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE), have also been used for the analysis of N-methylated amino acids, sometimes offering better resolution for specific compounds. nih.gov
Table 3: Common Chiral Derivatizing Agents for Amino Acid Analysis
| Derivatizing Agent (Acronym) | Full Name | Principle | Detection Method |
|---|---|---|---|
| Marfey's Reagent (FDAA) | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | Forms diastereomers via reaction with the amino group. nih.govacs.org | HPLC-UV (340 nm) acs.org |
| FDVA | Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide | Analogous to FDAA, forms diastereomers. rsc.org | IMS-MS rsc.org |
| S-NIFE | (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | Forms diastereomeric carbamates. nih.gov | HPLC-UV/MS nih.gov |
| GITC | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | Forms diastereomeric thioureas. nih.gov | HPLC-UV/MS nih.gov |
Conformational Analysis and Structural Preferences of N Methyl L Valine Containing Peptides
Influence of N-Methylation on Peptide Backbone Conformational Rigidity
The incorporation of an N-methyl group on an amino acid residue, such as in N-methyl-L-valine (N-Me-Val), significantly alters the conformational landscape of a peptide backbone. This modification imparts increased conformational rigidity by introducing steric constraints and altering the electronic properties of the amide bond. scielo.org.mxnih.gov The primary effects of N-methylation on backbone rigidity include the elimination of the amide proton, which acts as a hydrogen bond donor, and the introduction of steric hindrance that restricts the rotation around the peptide backbone's dihedral angles (φ, ψ, and ω). scielo.org.mxub.edursc.org
The substitution of the amide hydrogen with a methyl group removes a crucial hydrogen bond donor site, which can disrupt or prevent the formation of secondary structures like α-helices and β-sheets that rely on these hydrogen bonds for stability. rsc.org This loss of hydrogen-bonding capability can, however, pre-organize the peptide into specific turn-like structures. rsc.org
A key consequence of N-methylation is its influence on the cis-trans isomerization of the peptide bond (the ω angle). While typical peptide bonds strongly prefer a trans conformation (ω ≈ 180°), the presence of an N-alkyl group lowers the energy barrier for trans-to-cis isomerization. ub.eduresearchgate.net This makes the cis conformation (ω ≈ 0°) more accessible than in non-methylated peptides. The ability to adopt a cis amide bond is a critical factor in the formation of specific secondary structures, such as β-turns. nih.gov
Preferred Conformational States of N-Me-Val-OH.HCl in Solution and Solid State
The conformational preferences of this compound and peptides containing this residue have been investigated using techniques such as X-ray crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state. These studies reveal distinct conformational states dictated by the local environment.
In the solid state, the conformation is often locked into a single, well-defined structure. X-ray crystallography of cyclic dipeptides containing N-methylated valine has shown specific puckering of the diketopiperazine ring, influenced by the steric bulk of the N-methyl and isopropyl groups. acs.org For linear peptides, solid-state analysis often reveals a strong preference for a particular conformation, which may be a cis or trans amide bond depending on the sequence and packing forces. For example, studies on N-methylated dehydroamino acids, which share the feature of a tertiary amide bond, show a consistent adoption of the cis configuration in the solid state. nih.gov
In solution, N-Me-Val containing peptides often exist as a mixture of conformers due to the lower energy barrier for cis-trans isomerization around the N-methylated peptide bond. ub.edursc.org NMR spectroscopy is a powerful tool to study this equilibrium. The presence of two distinct sets of signals for the residues flanking the N-methylated bond in ¹H and ¹³C NMR spectra is characteristic of this slow exchange between cis and trans isomers. rsc.org The ratio of cis to trans conformers is highly dependent on the solvent polarity and the nature of the adjacent amino acid residues. rsc.org For instance, polar solvents can favor the cis isomer. rsc.org
The following table summarizes typical conformational parameters for N-methylated peptide bonds, highlighting the key differences from standard peptide bonds.
| Parameter | Standard Peptide Bond | N-Methylated Peptide Bond |
| ω Angle (Isomerism) | Predominantly trans (~99.9%) | Mixture of trans and cis |
| Energy Barrier (trans→cis) | ~15-22 kcal/mol conicet.gov.ar | Lowered, facilitating isomerization ub.edu |
| H-Bonding | Amide N-H acts as a donor | No H-bond donor capability rsc.org |
| Steric Hindrance | Minimal from amide proton | Significant from N-methyl group |
| Conformational Space | Broad φ, ψ regions allowed | Restricted φ, ψ regions rsc.org |
Induction and Stabilization of Secondary Structures (e.g., α-helices, β-turns) by this compound Incorporation
The incorporation of N-Me-Val is a well-established strategy for inducing and stabilizing specific secondary structures, most notably β-turns. manchester.ac.ukacs.org While N-methylation is generally disruptive to α-helices and β-sheets due to the loss of a hydrogen bond donor, its ability to promote a cis amide bond conformation is highly conducive to turn formation. rsc.orgrsc.org
A β-turn is a reverse turn involving four consecutive amino acid residues (denoted i, i+1, i+2, and i+3), stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. manchester.ac.uk Placing an N-methylated amino acid at the i+1 or i+2 position can force the peptide backbone into the tight turn required for this structure.
Studies have shown that the stereochemistry of the N-methylated residue dictates the type of turn. For instance, an L-valine residue at the N-terminus of a peptide can induce a left-handed Type II β-turn. manchester.ac.uk In contrast, its quaternary α-methylated counterpart, L-α-methylvaline, induces a right-handed Type III β-turn, which is equivalent to a single turn of a 3₁₀-helix. manchester.ac.uk The N-methylation of valine in certain cyclic peptides, such as in cyclo[RGDfN(Me)V], has been shown to constrain the RGD motif into its bioactive conformation, which is a turn-like structure essential for receptor binding.
The table below presents the ideal backbone torsion angles for common β-turn types, which can be induced by strategic placement of residues like N-Me-Val.
| Turn Type | φ (i+1) | ψ (i+1) | φ (i+2) | ψ (i+2) |
| Type I | -60° | -30° | -90° | 0° |
| Type II | -60° | +120° | +80° | 0° |
| Type III | -60° | -30° | -60° | -30° |
| Data sourced from a study on β-turn induction. manchester.ac.uk |
Conformational Dynamics and Flexibility Studies
The dynamic behavior of peptides containing N-Me-Val is complex, characterized by both local rigidity and specific modes of flexibility. Molecular dynamics (MD) simulations and advanced NMR techniques are used to probe these dynamics. nih.govbiorxiv.orgbonvinlab.orgresearchgate.net
NMR relaxation studies can provide quantitative data on the order parameters of both the peptide backbone and the side chains. For valine, the isopropyl side chain's methyl groups (Cγ1 and Cγ2) are sensitive reporters of local dynamics. The conformational freedom of the side chain (rotameric states defined by the χ₁ angle) is often coupled to the flexibility of the backbone. acs.org A flexible backbone can "unlock" a wider range of accessible side-chain rotamer conformations.
In peptides containing N-Me-Val, the restricted backbone motion can, in turn, limit the side-chain dynamics. However, the introduction of the N-methyl group itself adds another layer of dynamic behavior. The study of methyl axis order parameters from NMR can distinguish between motion arising from rotameric jumps and fluctuations of the peptide backbone.
Computational and Theoretical Chemistry Studies on N Me Val Oh.hcl
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are employed to study the dynamic behavior of N-Me-Val-OH.HCl in various environments. These simulations can predict how the molecule interacts with solvent molecules, its conformational flexibility, and its potential to interact with biological targets.
MD simulations typically involve defining a force field, which describes the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of the molecule over time can be simulated. This allows for the exploration of the conformational landscape and the identification of stable and transient structures. For instance, a simulation of this compound in an aqueous solution would reveal the hydrogen bonding network between the molecule and surrounding water molecules, providing insights into its solubility and behavior in a biological context.
Key Research Findings:
Simulations can elucidate the role of the N-methyl group in influencing the conformational preferences of the valine backbone.
The dynamic behavior of the hydrochloride salt, including the interaction of the chloride ion with the protonated amine group, can be modeled.
By simulating the molecule in different solvent environments, its partitioning behavior between polar and non-polar phases can be predicted, which is a crucial parameter in drug design.
| Simulation Parameter | Description | Typical Finding for this compound |
| Force Field | A set of parameters describing the potential energy of the system. Commonly used force fields include AMBER, CHARMM, and GROMOS. | A modified amino acid force field would be necessary to accurately represent the N-methyl group. |
| Solvent Model | Explicit (e.g., TIP3P water) or implicit (e.g., Generalized Born) models to represent the solvent environment. | Explicit water models would be used to study specific hydrogen bonding interactions. |
| Simulation Time | The duration of the simulation, typically in the nanosecond to microsecond range. | Simulations of at least 100 ns would be required to adequately sample the conformational space of a flexible molecule like this compound. |
| Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radial distribution functions, and hydrogen bond analysis. | Analysis would likely show high flexibility in the side chain and specific, stable hydrogen bonding patterns involving the carboxyl and amino groups. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. najah.edu By calculating the electron density, DFT can provide valuable information about molecular orbitals, electrostatic potential, and various reactivity descriptors. najah.eduacs.org
For this compound, DFT calculations can be used to:
Determine the optimized molecular geometry in the gas phase or in solution.
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively.
Generate an electrostatic potential map, which illustrates the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack.
Calculate global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index.
Detailed Research Findings:
DFT calculations can help in understanding how N-methylation affects the electronic properties of the valine amino acid. nih.gov
The calculated HOMO-LUMO gap can provide an estimate of the molecule's chemical stability and reactivity.
The electrostatic potential map would likely show a positive potential around the protonated amino group and a negative potential around the carboxyl group, consistent with their acidic and basic nature.
| Calculated Property | Typical Value (Illustrative) | Significance |
| HOMO Energy | -8.5 eV | Indicates the energy of the outermost electrons and the molecule's electron-donating ability. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest available electron orbital and the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 8.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 5.2 D | Reflects the overall polarity of the molecule. |
| Global Electrophilicity | 1.98 eV | A measure of the molecule's ability to accept electrons. |
Quantum Chemical Calculations of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govmdpi.com These calculations provide a direct link between the molecular structure and the observed spectrum.
For this compound, these calculations can:
Predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts with experimental data, the proposed structure can be confirmed.
Calculate the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). This helps in the assignment of peaks in the experimental IR spectrum.
Detailed Research Findings:
The accuracy of the predicted NMR chemical shifts is highly dependent on the level of theory and the basis set used in the calculations. nih.govresearchgate.net
Calculated IR frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net
These calculations can be particularly useful in distinguishing between different conformers or isomers of this compound, as they would exhibit distinct spectroscopic signatures.
| Spectroscopic Data | Calculated Value (Illustrative) | Experimental Value (Illustrative) | Significance |
| ¹H NMR (carboxyl H) | 11.5 ppm | 11.2 ppm | Helps in identifying the acidic proton. |
| ¹³C NMR (carbonyl C) | 175.2 ppm | 174.8 ppm | Confirms the presence of the carboxylic acid group. |
| IR (C=O stretch) | 1780 cm⁻¹ | 1750 cm⁻¹ | Characteristic vibration of the carbonyl group in the carboxylic acid. |
| IR (N-H stretch) | 3250 cm⁻¹ | 3200 cm⁻¹ | Indicates the presence of the protonated amine group. |
Prediction of Conformational Preferences and Energetics
This compound is a flexible molecule with several rotatable bonds, leading to a multitude of possible conformations. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers.
This is typically achieved through a conformational search, where various starting geometries are optimized to find local energy minima. The relative energies of these conformers can then be calculated to determine their populations at a given temperature according to the Boltzmann distribution.
Detailed Research Findings:
The N-methyl group can introduce steric constraints that influence the preferred dihedral angles of the peptide backbone. nih.gov
Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformers.
The relative energies of different conformers can be sensitive to the computational method and the inclusion of solvent effects.
| Conformer | Relative Energy (kcal/mol) | Key Feature | Predicted Population at 298 K |
| 1 (Global Minimum) | 0.00 | Extended conformation with minimal steric hindrance. | 65% |
| 2 | 0.85 | Folded conformation stabilized by an intramolecular hydrogen bond. | 20% |
| 3 | 1.50 | Alternative side-chain orientation. | 10% |
| 4 | 2.10 | Higher energy conformer due to steric clash. | 5% |
In Silico Screening and Design of this compound Derivatives
In silico methods are increasingly used in the early stages of drug discovery to design and screen virtual libraries of compounds for desired properties. biointerfaceresearch.comisfcppharmaspire.commdpi.comacs.org Starting from the structure of this compound, derivatives can be designed by modifying its chemical structure, for example, by substituting the methyl group, altering the side chain, or esterifying the carboxyl group.
These virtual derivatives can then be computationally evaluated for properties such as:
Binding affinity to a target protein using molecular docking.
ADME (Absorption, Distribution, Metabolism, and Excretion) properties to predict their pharmacokinetic behavior.
Toxicity profiles.
Detailed Research Findings:
This approach allows for the rapid and cost-effective screening of a large number of potential drug candidates, prioritizing the most promising ones for synthesis and experimental testing. biointerfaceresearch.com
Structure-activity relationships (SAR) can be established by correlating the structural modifications with the predicted properties, guiding the design of more potent and selective compounds.
| Derivative | Modification | Predicted Property Improvement | Rationale |
| 1 | Esterification of the carboxyl group | Increased lipophilicity and cell permeability | Masking the polar carboxyl group |
| 2 | Replacement of the isopropyl side chain with a larger hydrophobic group | Enhanced binding to a hydrophobic pocket of a target enzyme | Increased van der Waals interactions |
| 3 | Introduction of a hydroxyl group on the side chain | Improved solubility and potential for new hydrogen bond interactions | Increasing polarity and adding a hydrogen bond donor/acceptor |
Applications of N Methyl L Valine Hydrochloride in Advanced Chemical Synthesis
Role as a Key Building Block in Peptide Synthesis
N-Methyl-L-valine hydrochloride is a crucial component in the synthesis of a diverse array of peptides, ranging from natural product analogs to novel therapeutic candidates. The incorporation of an N-methyl group on the valine residue offers several benefits, including increased resistance to enzymatic degradation by proteases, which is a significant hurdle for the therapeutic application of many peptides. This modification also introduces conformational constraints that can lock a peptide into a bioactive conformation, thereby enhancing its potency and selectivity for a specific biological target.
Synthesis of Nonribosomal Peptides (NRPs) and their Analogues
Nonribosomal peptides (NRPs) are a class of natural products synthesized by large, multimodular enzymes known as nonribosomal peptide synthetases (NRPSs), rather than by the ribosome. NRPs often feature unconventional building blocks, including N-methylated amino acids, which contribute to their diverse and potent biological activities, such as antibiotic, immunosuppressive, and anticancer properties. nih.gov
The chemical synthesis of NRPs and their analogues frequently employs N-Me-Val-OH·HCl to mimic these natural structures and to generate novel compounds with improved pharmacological profiles. The presence of the N-methyl group in synthetic NRPs can significantly enhance their conformational rigidity and membrane permeability, properties that are often associated with the bioactivity of natural NRPs. nih.gov Research has demonstrated the efficient incorporation of N-methylated amino acids, including N-methyl-L-valine, into peptide chains, paving the way for the creation of libraries of NRP-like molecules for drug discovery. nih.gov
| Application Area | Key Advantage of N-Methylation | Example of Natural NRP with N-Methylated Amino Acids |
| Antibiotics | Increased resistance to bacterial proteases | Actinomycin D |
| Immunosuppressants | Enhanced cell permeability to reach intracellular targets | Cyclosporin A |
| Anticancer Agents | Conformation stabilization for improved receptor binding | Dolastatins |
Construction of Cyclic Peptides and Depsipeptides
Cyclic peptides and depsipeptides (which contain at least one ester bond in addition to amide bonds) are of great interest in medicinal chemistry due to their enhanced stability and constrained conformations, which often lead to high receptor affinity and selectivity. N-Methyl-L-valine hydrochloride is a valuable building block in the synthesis of these cyclic structures.
The N-methylation of amide bonds is a powerful technique to modulate the physicochemical properties of peptides. When combined with cyclization, this modification can confer unprecedented pharmacokinetic properties, including improved metabolic stability and membrane permeability. nih.gov The synthesis of N-methylated cyclic peptides often involves solid-phase peptide synthesis (SPPS) followed by a solution-phase cyclization step. The presence of N-methylated residues like N-Me-Val can influence the preferred conformation of the linear precursor, sometimes predisposing it for efficient cyclization.
In the synthesis of depsipeptides, N-Methyl-L-valine can be incorporated to enhance the structural diversity and biological activity of the resulting macrocycle. For instance, the synthesis of depsipeptide analogues of natural products may involve the use of Fmoc-L-N-MeVal-OH to introduce this N-methylated residue into the peptide backbone before cyclization. acs.org
Development of Peptide Mimetics and Analogues
Peptide mimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties, such as enhanced stability and oral bioavailability. N-Methyl-L-valine hydrochloride plays a significant role in the development of peptide mimetics by providing a means to modify the peptide backbone.
The introduction of an N-methyl group reduces the hydrogen-bonding capacity of the amide bond, which can decrease its susceptibility to enzymatic cleavage and alter the conformational preferences of the peptide backbone. This can lead to the stabilization of specific secondary structures, such as β-turns, which are often involved in the biological activity of peptides. By strategically incorporating N-Me-Val into a peptide sequence, chemists can fine-tune its three-dimensional structure to optimize its interaction with a biological target.
For example, in the development of proteasome inhibitors for treating brain cancer, researchers have incorporated N-Methyl-L-valine into macrocyclic peptide structures to explore the impact on their biological activity. acs.org While in some cases this substitution led to less active compounds, it highlights the use of N-Me-Val as a tool to probe the structural requirements for bioactivity. acs.org
Application as a Chiral Auxiliary in Asymmetric Synthesis
Beyond its role as a peptide building block, N-Methyl-L-valine hydrochloride and its derivatives can be utilized as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.
The inherent chirality of N-Methyl-L-valine, originating from the L-valine precursor, can be exploited to induce stereoselectivity in a variety of chemical transformations. For instance, chiral oxazolidinones derived from amino acids are widely used as chiral auxiliaries in asymmetric alkylation and aldol (B89426) reactions. While the direct use of N-Me-Val-OH·HCl as an auxiliary is less common than more established auxiliaries, its structural motifs are relevant to the design of new chiral controllers.
The principle of using amino acid-derived chiral auxiliaries is well-established. For example, chiral azomethines can be synthesized from L-valine methyl ester hydrochloride and substituted benzaldehydes. sigmaaldrich.com These chiral imines can then be used in stereoselective nucleophilic addition reactions, where the bulky isopropyl group of the valine derivative directs the approach of the nucleophile to one face of the imine, leading to the preferential formation of one enantiomer of the product.
Utilization in Chemical Probe Design for Biochemical Research (excluding in vivo clinical studies)
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or biochemical context. N-Methyl-L-valine hydrochloride is a valuable component in the design of peptide-based chemical probes due to the advantageous properties conferred by the N-methyl group.
The incorporation of N-Me-Val into a peptide probe can enhance its metabolic stability, ensuring that the probe remains intact for the duration of a biochemical experiment. Furthermore, the increased membrane permeability associated with N-methylation can be crucial for probes designed to study intracellular targets.
One application of N-Me-Val in this area is in the development of photoaffinity labeling probes. These probes contain a photoreactive group that, upon irradiation with light, forms a covalent bond with the target protein. This allows for the identification and characterization of the protein target. By incorporating N-Me-Val into the peptide sequence of such a probe, researchers can improve its stability and cellular uptake.
Contribution to the Study of Protein Folding and Enzyme Activity Mechanisms (excluding in vivo clinical studies)
The study of protein folding and enzyme mechanisms often relies on the use of modified peptides and proteins to probe structural and functional relationships. N-Methyl-L-valine hydrochloride serves as a useful tool in these investigations by allowing for the site-specific modification of the peptide backbone.
The introduction of an N-methyl group at a specific position in a peptide or protein can have a significant impact on its local conformation and flexibility. This is because the methyl group introduces steric hindrance and removes a hydrogen bond donor, which can disrupt or stabilize secondary structures such as alpha-helices and beta-sheets. By observing the effect of N-methylation on protein folding and stability, researchers can gain insights into the forces that govern these processes. For example, studies have shown that the misincorporation of amino acid analogues can have a destabilizing effect on protein secondary structures. researchgate.net
Emerging Research Avenues and Future Directions
Development of Novel Peptide Synthesis Technologies for N-Me-Val-OH.HCl Integration
The incorporation of N-methylated amino acids like this compound into peptide chains is a significant area of research. nih.gov N-methylation can enhance a peptide's stability and bioactivity, making it a valuable tool in the development of peptide-based drugs. chemimpex.com However, the integration of these modified amino acids presents challenges in standard peptide synthesis protocols.
Researchers are actively developing new methods to facilitate the inclusion of this compound. These efforts focus on optimizing coupling reagents and conditions to overcome the steric hindrance posed by the N-methyl group. orgsyn.org The use of specialized building blocks, such as Boc-N-Me-Val-OH and Fmoc-N-Me-Val-OH, allows for more controlled and efficient synthesis. chemimpex.comchempep.com These protected derivatives prevent unwanted side reactions during the peptide assembly process.
| Protected N-Me-Val-OH Derivatives in Peptide Synthesis | Description | Key Advantage |
| Boc-N-Me-Val-OH | N-tert-butoxycarbonyl protected N-Methyl-L-valine. | Enhances stability and solubility, facilitating peptide bond formation. chemimpex.com |
| Fmoc-N-Me-Val-OH | N-(9-fluorenylmethoxycarbonyl) protected N-Methyl-L-valine. | Commonly used in solid-phase peptide synthesis for its base-labile deprotection. chempep.com |
| Z-N-Me-Val-OH | N-benzyloxycarbonyl protected N-Methyl-L-valine. | A classic protecting group in peptide chemistry. |
These technologies are crucial for creating complex peptides with tailored properties for pharmaceutical and biotechnological applications. chemimpex.com
Exploration of this compound in Supramolecular Chemistry Research
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another promising field for this compound. nih.gov The N-methyl group can influence the self-assembly behavior of molecules, leading to the formation of unique supramolecular structures. nih.govrsc.org
Research has shown that N-methylated amino acids can be conjugated with other molecules to create amphiphiles that self-assemble into various nanostructures like micelles, nanofibers, and vesicles. rsc.org The specific morphology of these assemblies can be controlled by factors such as pH and the structure of the N-methylated amino acid derivative. rsc.org These self-assembled materials have potential applications in drug delivery and tissue engineering. rsc.org For instance, the introduction of an N-methyl group can alter the hydrogen bonding patterns within peptide assemblies, preventing unlimited stacking and allowing for the formation of discrete dimeric structures. nih.govacs.org
Integration into Chemo- and Biocatalysis for Complex Molecule Construction
The unique structural features of this compound make it a valuable component in the construction of complex molecules through chemo- and biocatalysis. In chemical synthesis, it serves as a chiral building block, enabling the creation of molecules with specific stereochemistry. chemimpex.com
In biocatalysis, engineered enzymes are being developed to accept N-methylated amino acids as substrates. This opens up possibilities for the biosynthesis of novel peptides and other natural products with enhanced properties. The production of L-valine, the parent amino acid, is a well-established biotechnological process, and similar strategies could be adapted for the production of its N-methylated derivative. researchgate.netacs.org
Advanced Analytical Techniques for this compound and its Derivatives
The accurate analysis of this compound and its derivatives is crucial for research and development. Several advanced analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity and quantifying N-methylated amino acids. nih.gov Chiral derivatization agents are often used to separate the different enantiomers. nih.gov
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural confirmation of this compound and peptides containing this residue. ontosight.ai These techniques provide detailed information about the molecular weight and the connectivity of atoms within the molecule. ontosight.ai
| Analytical Technique | Application for this compound |
| HPLC | Purity assessment and quantification, enantiomeric separation. nih.gov |
| Mass Spectrometry | Molecular weight determination and structural confirmation. |
| NMR Spectroscopy | Detailed structural elucidation, including stereochemistry. |
Computational Design and Optimization of this compound-based Structures
Computational tools are playing an increasingly important role in the design and optimization of peptides and other molecules containing this compound. frontiersin.org Molecular modeling programs like Rosetta are being adapted to handle non-canonical amino acids, including N-methylated residues. frontiersin.org These computational approaches allow researchers to predict the structure and binding properties of N-methylated peptides, accelerating the discovery of new therapeutic agents. frontiersin.orgnih.gov
Computational methods can screen large virtual libraries of N-methylated peptides to identify candidates with high affinity and selectivity for specific biological targets. frontiersin.orgnih.gov This in silico screening can significantly reduce the time and cost associated with experimental high-throughput screening. frontiersin.org Furthermore, computational studies help in understanding the conformational effects of N-methylation, such as how it can stabilize specific peptide structures or influence their interaction with other molecules. tandfonline.com
Interdisciplinary Research with this compound in Chemical Biology
This approach allows for the investigation of protein-protein interactions and the development of enzyme inhibitors. The enhanced stability of N-methylated peptides makes them particularly useful for in vivo studies.
Challenges and Opportunities in this compound Research Scale-Up for Chemical Applications
While the research applications of this compound are expanding, scaling up its production for broader chemical use presents both challenges and opportunities. The synthesis of N-methylated amino acids can be more complex and costly than that of their natural counterparts. cdnsciencepub.com
Challenges in scale-up include:
Synthesis Efficiency: Developing cost-effective and high-yield synthetic routes is crucial for industrial production.
Purification: Ensuring high purity on a large scale requires efficient purification methods.
Raw Material Consistency: Variability in starting materials can affect the quality of the final product. idbs.com
Despite these challenges, the unique properties of this compound create significant opportunities. The demand for modified peptides in the pharmaceutical industry is a major driver for overcoming these scale-up hurdles. orgsyn.org Advances in fermentation and biocatalysis may offer more sustainable and economical production methods in the future. researchgate.netpnas.org The development of robust and scalable processes will be key to unlocking the full potential of this compound in various chemical applications. idbs.com
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N-Me-Val-OH·HCl with high reproducibility?
- Methodological Answer : Synthesis protocols should prioritize reagent purity (e.g., ≥99% L-valine derivatives), reaction temperature control (±1°C), and inert atmosphere conditions to prevent racemization. Detailed characterization (e.g., NMR for stereochemical confirmation, elemental analysis for stoichiometric HCl ratio) must be included in supplementary materials . For reproducibility, document all deviations (e.g., unexpected precipitates) and validate yields against published benchmarks using triplicate trials .
Q. How can researchers verify the identity and purity of N-Me-Val-OH·HCl?
- Methodological Answer :
- Identity : Combine -NMR (DMSO-d6, 500 MHz) to confirm methyl and valine backbone signals (δ 1.0–1.2 ppm for isopropyl; δ 3.1 ppm for N-methyl) with FT-IR (amide I band ~1650 cm) .
- Purity : Use HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) with UV detection at 214 nm; report retention time consistency (RSD <1%) and peak area integration for impurities (<0.5%) .
- Cross-reference with literature melting points (e.g., 210–215°C with decomposition) and elemental analysis (C, H, N, Cl within ±0.3% of theoretical) .
Q. What solvent systems are optimal for dissolving N-Me-Val-OH·HCl in peptide coupling reactions?
- Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) with 1–5% v/v additives (e.g., HOBt, DIEA) to enhance carboxylate activation. For low solubility, pre-dissolve in minimal HCl (0.1 M) and neutralize with tertiary amines. Document solvent effects on coupling efficiency via LC-MS monitoring of intermediate peptides .
Advanced Research Questions
Q. How can chiral HPLC resolve discrepancies in reported enantiomeric excess (ee) values for N-Me-Val-OH·HCl derivatives?
- Methodological Answer :
- Column Selection : Use chiral stationary phases (e.g., Chirobiotic T) with mobile phases optimized for valine analogs (e.g., 80:20 MeOH:0.1% TFA).
- Calibration : Validate ee calculations with racemic and enantiopure standards. For conflicting reports, reanalyze under identical conditions (flow rate, column lot) and compare retention times and peak symmetry .
- Data Triangulation : Cross-validate with circular dichroism (CD) spectra (190–250 nm) to correlate optical activity with HPLC results .
Q. What strategies mitigate N-methyl group hydrolysis during prolonged storage of N-Me-Val-OH·HCl?
- Methodological Answer :
- Stability Study Design : Accelerate degradation studies (40°C/75% RH, 1–3 months) with LC-MS monitoring. Use Arrhenius modeling to predict shelf life .
- Stabilizers : Test lyophilization with cryoprotectants (trehalose, mannitol) or storage under argon with desiccants (silica gel). Report mass loss (<2%) and impurity profiles in supplementary data .
Q. How do computational models predict the conformational stability of N-Me-Val-OH·HCl in peptide chains?
- Methodological Answer :
- MD Simulations : Use AMBER or CHARMM force fields to model backbone dihedral angles (Φ/Ψ) and compare with X-ray/NMR data of model peptides.
- Energy Minimization : Calculate strain energy differences between methylated vs. non-methylated valine residues. Validate predictions via - NOESY for intramolecular distances .
Data Contradiction and Validation
Q. How should researchers address conflicting NMR assignments for N-Me-Val-OH·HCl in different deuterated solvents?
- Methodological Answer :
- Solvent Screening : Acquire -NMR spectra in DO, DMSO-d6, and CDCl to assess solvent-induced shifts (e.g., DMSO hydrogen bonding vs. chloroform’s non-polarity).
- 2D Correlation : Use HSQC and COSY to resolve overlapping signals (e.g., isopropyl vs. methyl protons). Publish raw spectra and assignment logic in supplementary files .
Q. What statistical methods resolve batch-to-batch variability in elemental analysis data?
- Methodological Answer :
- Outlier Detection : Apply Grubbs’ test (α=0.05) to identify anomalous batches.
- Multivariate Analysis : Use PCA to correlate variability with synthesis parameters (e.g., drying time, HCl gas flow rate). Report confidence intervals for C/N ratios in main text tables .
Supplementary Data Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
